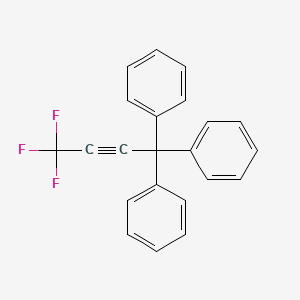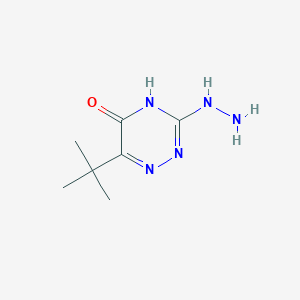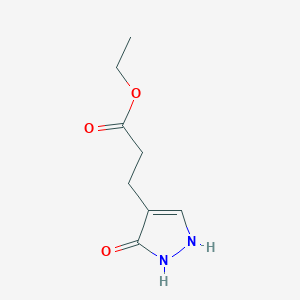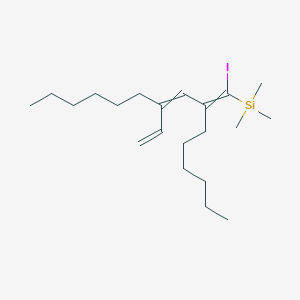![molecular formula C17H14N4O3 B14214067 N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide CAS No. 833452-29-2](/img/structure/B14214067.png)
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide is a chemical compound with a complex structure that includes a nitropyridine group, an azetidine ring, and a phenylprop-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide typically involves multiple steps, starting with the preparation of the azetidine ring and the nitropyridine group. One common method involves the reaction of 3-nitropyridine with azetidine under specific conditions to form the desired azetidine derivative. This intermediate is then reacted with 3-phenylprop-2-ynamide to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
化学反応の分析
Types of Reactions
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the nitropyridine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyridine group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted azetidine and pyridine derivatives .
科学的研究の応用
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
作用機序
The mechanism of action of N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes, similar to the mechanism of action of β-lactam antibiotics .
類似化合物との比較
Similar Compounds
- 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid
- 2-(Azetidin-1-yl)-3-nitropyridine
- 3-(Prop-1-en-2-yl)azetidin-2-one
Uniqueness
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide is unique due to its combination of a nitropyridine group, an azetidine ring, and a phenylprop-2-ynamide moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
特性
CAS番号 |
833452-29-2 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC名 |
N-[1-(3-nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)19-14-11-20(12-14)17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,19,22) |
InChIキー |
POZLUXSJIZIFEZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=C(C=CC=N2)[N+](=O)[O-])NC(=O)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)








![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

